Cas no 1785674-13-6 (6-Cyanobenzo[d]oxazole-2-acrylic acid)
![6-Cyanobenzo[d]oxazole-2-acrylic acid structure](https://ja.kuujia.com/scimg/cas/1785674-13-6x500.png)
6-Cyanobenzo[d]oxazole-2-acrylic acid 化学的及び物理的性質
名前と識別子
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- 6-Cyanobenzo[d]oxazole-2-acrylic acid
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- インチ: 1S/C11H6N2O3/c12-6-7-1-2-8-9(5-7)16-10(13-8)3-4-11(14)15/h1-5H,(H,14,15)/b4-3+
- InChIKey: OYEKRRINQWQHAJ-ONEGZZNKSA-N
- SMILES: O1C(/C=C/C(=O)O)=NC2C=CC(C#N)=CC1=2
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 358
- XLogP3: 1.5
- トポロジー分子極性表面積: 87.1
6-Cyanobenzo[d]oxazole-2-acrylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A081003015-1g |
6-Cyanobenzo[d]oxazole-2-acrylic acid |
1785674-13-6 | 98% | 1g |
$14,589.47 | 2022-04-02 | |
Alichem | A081003015-500mg |
6-Cyanobenzo[d]oxazole-2-acrylic acid |
1785674-13-6 | 98% | 500mg |
$8,088.76 | 2022-04-02 | |
Alichem | A081003015-250mg |
6-Cyanobenzo[d]oxazole-2-acrylic acid |
1785674-13-6 | 98% | 250mg |
$5,832.71 | 2022-04-02 |
6-Cyanobenzo[d]oxazole-2-acrylic acid 関連文献
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
6-Cyanobenzo[d]oxazole-2-acrylic acidに関する追加情報
Exploring the Versatile Applications of 6-Cyanobenzo[d]oxazole-2-acrylic acid (CAS No. 1785674-13-6) in Modern Chemistry
In the rapidly evolving field of organic chemistry, 6-Cyanobenzo[d]oxazole-2-acrylic acid (CAS No. 1785674-13-6) has emerged as a compound of significant interest due to its unique structural properties and broad applicability. This cyanobenzooxazole derivative combines the electron-withdrawing cyano group with the versatile acrylic acid moiety, making it a valuable building block for pharmaceutical research, material science, and specialty chemical synthesis.
The molecular structure of 6-Cyanobenzo[d]oxazole-2-acrylic acid features a benzo[d]oxazole core, which is known for its photophysical properties and biological activity. Researchers are particularly interested in how the 2-acrylic acid substituent enhances the compound's reactivity in conjugation reactions, while the 6-cyano group influences its electronic characteristics. These features align with current trends in small molecule drug discovery and organic electronics, addressing frequent search queries about "heterocyclic compounds for OLED materials" or "bioactive scaffolds for kinase inhibitors."
Recent studies highlight the compound's potential in fluorescent probe development, a hot topic in chemical sensing and bioimaging applications. The benzooxazole-acrylic acid hybrid structure demonstrates tunable emission properties when incorporated into polymer matrices, answering frequent Google searches about "smart materials for sensor technology." Moreover, its moderate water solubility (enhanced by the acrylic acid group) makes it suitable for biological studies, unlike many traditional cyanobenzoheterocycles that suffer from poor aqueous compatibility.
From a synthetic chemistry perspective, 6-Cyanobenzo[d]oxazole-2-acrylic acid serves as a multifunctional intermediate. The acrylic acid moiety allows for easy derivatization through amidation or esterification reactions, while the cyano group can participate in cycloadditions or be reduced to primary amines. This versatility addresses common researcher questions about "modifiable heterocyclic carboxylic acids" and "click chemistry compatible scaffolds." Patent literature reveals its use in creating polyfunctionalized benzooxazoles for various applications, though specific formulations remain proprietary.
Environmental and safety considerations of 6-Cyanobenzo[d]oxazole-2-acrylic acid follow standard laboratory chemical protocols. While not classified as hazardous under current regulations, proper handling of the cyano-containing compound is recommended, particularly regarding skin contact due to the acrylic acid component. These precautions align with increasing online searches for "green chemistry alternatives" and "sustainable heterocyclic synthesis," reflecting the scientific community's growing environmental consciousness.
The commercial availability of 6-Cyanobenzo[d]oxazole-2-acrylic acid (CAS No. 1785674-13-6) through specialty chemical suppliers has expanded its research applications. Current market trends show rising demand for such functionalized benzooxazole derivatives, particularly in Asia-Pacific research centers focusing on organic electronic materials and medicinal chemistry. Analytical data including HPLC purity, NMR spectra, and mass spectrometry results are typically provided with research quantities, addressing quality assurance concerns frequently searched by procurement specialists.
Future research directions for this compound may explore its potential in metal-organic frameworks (MOFs) or as a ligand in catalytic systems, areas generating substantial academic interest. The combination of coordination sites (from the oxazole nitrogen and carboxylic acid) with the electron-deficient cyano group creates intriguing possibilities for materials science applications. These developments would respond to growing online inquiries about "multifunctional organic linkers" and "heterocyclic ligands for catalysis."
In conclusion, 6-Cyanobenzo[d]oxazole-2-acrylic acid represents an excellent example of how strategic molecular design creates compounds with diverse applications. Its balanced properties – the rigidity of the benzooxazole core, the reactivity of the acrylic acid, and the electronic effects of the cyano group – make it particularly valuable in addressing current challenges across multiple scientific disciplines. As research continues, we anticipate new discoveries that will further expand the utility of this remarkable heterocyclic-acrylic acid hybrid.
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